molecular formula C3H3F3O2S B2990643 2,2-Difluorocyclopropane-1-sulfonyl fluoride CAS No. 1936720-48-7

2,2-Difluorocyclopropane-1-sulfonyl fluoride

Cat. No. B2990643
CAS RN: 1936720-48-7
M. Wt: 160.11
InChI Key: JRHJBGGLTJINDA-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1936720-48-7 . It has a molecular weight of 160.12 and its IUPAC name is this compound .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been reported to be more efficient compared to other methods via S–F bond formation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Sulfonyl fluorides, such as this compound, have been utilized in various chemical reactions. For instance, they have been used in the Sulfur (VI) Fluoride Exchange (SuFEx) reactions . Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

Fluorinated Compound Synthesis and Reactivity

Fluorinated compounds, such as tetrafluoroethane β-sultone derivatives, play a crucial role in the synthesis of difluoromethylated and trifluoromethylated reagents, which are vital for designing drug candidates and novel functional materials. These compounds, through their reactions with nucleophiles, offer versatile routes to fluoroalkylsulfonic acids and their derivatives, expanding the scope of carbene-based difluoromethylation reactions and trifluoromethylation reactions under mild conditions (Zhang et al., 2014).

Environmental and Health Impact Studies

The widespread use and environmental persistence of polyfluoroalkyl chemicals (PFCs), including perfluorooctane sulfonic acid (PFOS) and related compounds, have raised concerns due to their potential health impacts. Studies on the exposure of the general U.S. population to these chemicals highlight the need for monitoring and understanding the environmental behavior and health implications of fluorinated compounds (Calafat et al., 2007).

Degradation and Environmental Fate

Research into the degradation mechanisms of perfluorinated sulfonic acids at elevated temperatures, relevant to scenarios such as waste incineration, contributes to our understanding of the environmental fate and potential mitigation strategies for managing the impact of persistent fluorinated pollutants (Altarawneh, 2021).

Synthesis of Fluorinated Materials

Developments in the synthesis of acyl fluorides and amides from carboxylic acids using novel fluorination reagents demonstrate the ongoing innovation in creating fluorinated materials with potential applications in pharmaceuticals and materials science (Wang et al., 2021).

Alternatives to Bioaccumulative Fluorosurfactants

Efforts to synthesize non-bioaccumulable fluorosurfactants as alternatives to environmentally persistent fluorinated surfactants like PFOA and PFOS are significant for reducing the ecological footprint of fluorinated chemicals. These strategies aim to balance the unique properties of fluorosurfactants with environmental safety and biodegradability (Zaggia & Améduri, 2012).

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonyl fluoride involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Safety and Hazards

The safety data sheet for 2,2-Difluorocyclopropane-1-sulfonyl fluoride indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

The future directions in the research and application of 2,2-Difluorocyclopropane-1-sulfonyl fluoride and other sulfonyl fluorides involve their use in organic synthesis, chemical biology, drug discovery, and materials science . The development of new methods for the synthesis of sulfonyl fluorides, such as direct fluorosulfonylation with fluorosulfonyl radicals, opens up new possibilities for the production of these compounds .

properties

IUPAC Name

2,2-difluorocyclopropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHJBGGLTJINDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936720-48-7
Record name 2,2-difluorocyclopropane-1-sulfonyl fluoride
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